molecular formula C12H8O2 B1582991 Dibenzofuran-3-ol CAS No. 20279-16-7

Dibenzofuran-3-ol

Cat. No. B1582991
CAS RN: 20279-16-7
M. Wt: 184.19 g/mol
InChI Key: GOQIZPVZGYUGIA-UHFFFAOYSA-N
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Description

Dibenzofuran-3-ol is a chemical compound with the molecular formula C12H8O2 . It is a derivative of dibenzofuran, which is an aromatic compound that has two benzene rings fused to a central furan ring .


Synthesis Analysis

Dibenzofurans can be synthesized by creating the C–O bond of the furan ring. This process can involve cyclizing diarylether derivatives . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .


Molecular Structure Analysis

The molecular structure of Dibenzofuran-3-ol consists of a dibenzofuran nucleus, which is built from two benzene rings fused to a central furan ring . The molecular weight of Dibenzofuran-3-ol is 184.191 Da .


Chemical Reactions Analysis

Dibenzofuran, the parent compound of Dibenzofuran-3-ol, is thermally robust and undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . Reaction mechanisms explaining certain dibenzofuran formation are described in the literature .


Physical And Chemical Properties Analysis

Dibenzofuran-3-ol has a molar mass of 184.19 g/mol and a density of 1.326±0.06 g/cm3 (Predicted). It has a melting point of 141-141.5℃ (water) and a boiling point of 212.9±7.0 °C (Predicted). It also has a flash point of 82.6°C .

Scientific Research Applications

Cytotoxic and Antiplatelet Activities

Dibenzofuran-3-ol derivatives have been explored for their potential in cytotoxic and antiplatelet activities. In a study by Wang, Chen, Kuo, & Liao (2004), dibenzofuran- and carbazole-substituted oximes were synthesized and evaluated for their anticancer and antiplatelet properties. The study highlighted the importance of the H-bond-donating group for cytotoxicity, with certain derivatives showing potent inhibitory activities against platelet aggregation.

Synthesis of Dibenzofuran Derivatives

In the field of pharmaceuticals and electronic materials, dibenzofuran derivatives have garnered interest. A 2017 study by Cho, Roh, & Cho presented an efficient method for synthesizing dibenzofuran derivatives via intramolecular C-O bond formation. This method is noted for its eco-friendliness and utilizes visible-light irradiation.

Photophysical and Charge-Transport Properties

Dibenzofuran has also been used as a core structure in the development of materials for phosphorescent organic light-emitting diodes (PHOLEDs). A study by Lee, Seo, Gong, & Lee (2013) explored the effects of substitution positions on dibenzofuran on the photophysical and charge-transport properties of these materials. The findings indicated that substitution at specific positions can impact the driving voltage and efficiency of PHOLEDs.

Organic Synthesis and Material Development

The versatility of dibenzofuran-3-ol is further exemplified in organic synthesis and material development. Wern, Ehrenreich, Joosten, Stein, Buchholz, & König (2018) demonstrated the synthesis of bi- and tri-functionalized dibenzofurans, which are of significant interest for the creation of bioactive substances and functional materials.

Electron-Transporting Host Material

In the context of electrophosphorescence, dibenzofuran-based materials have been developed for their favorable electron-transport properties. A study by Vecchi, Padmaperuma, Qiao, Sapochak, & Burrows (2006) highlighted a dibenzofuran derivative that exhibited high efficiency and performance as a host material for electrophosphorescent molecules.

Safety And Hazards

While specific safety data for Dibenzofuran-3-ol was not found, dibenzofuran, its parent compound, may form combustible dust concentrations in air. It is also cited as a volatile hazardous air pollutant of potential concern .

Future Directions

Recent research has focused on the synthesis of dibenzofuran derivatives due to their strong biological activities and potential applications in many aspects . The development of structurally innovative antibacterial agents against antibiotic-resistant bacteria is one of the future directions in this field .

properties

IUPAC Name

dibenzofuran-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQIZPVZGYUGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174128
Record name Dibenzofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzofuran-3-ol

CAS RN

20279-16-7
Record name 3-Dibenzofuranol
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Record name Dibenzofuran-3-ol
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Record name Dibenzofuran-3-ol
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Record name Dibenzofuran-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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